10-Methoxy-10-oxodecanoic acid
CAS No.: 818-88-2
Cat. No.: VC0536017
Molecular Formula: C11H20O4
Molecular Weight: 216.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 818-88-2 |
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Molecular Formula | C11H20O4 |
Molecular Weight | 216.27 g/mol |
IUPAC Name | 10-methoxy-10-oxodecanoic acid |
Standard InChI | InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) |
Standard InChI Key | OSYQOBUUFRGFNG-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCCCCCC(=O)O |
Canonical SMILES | COC(=O)CCCCCCCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physical Properties
10-Methoxy-10-oxodecanoic acid belongs to the class of medium-chain fatty acids, defined by an aliphatic chain of 10 carbon atoms. Its IUPAC name, 10-methoxy-10-oxodecanoic acid, reflects the presence of a methoxy group (-OCH) and a ketone group (-C=O) at the terminal carbon. The canonical SMILES representation is , highlighting the ester and carboxylic acid functionalities .
Table 1: Key Physical and Chemical Properties
The compound’s dual functional groups confer distinct reactivity: the ester group participates in nucleophilic substitutions, while the carboxylic acid enables salt formation or further derivatization .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the esterification of sebacic acid (decanedioic acid) with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, yielding monomethyl sebacate as the major product . A typical procedure involves:
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Heating sebacic acid with methanol in a 1:1 molar ratio.
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Adding catalytic (1–2% w/w).
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Refluxing at 65–70°C for 6–8 hours.
Yields typically range from 52% to 61%, depending on reaction conditions and purification methods .
Industrial Manufacturing
Industrial production leverages continuous flow reactors to enhance efficiency and scalability. Key steps include:
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Reactor Design: Tubular reactors with temperature-controlled zones.
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Catalyst Optimization: Heterogeneous catalysts (e.g., ion-exchange resins) to minimize downstream separation.
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Purification: Distillation under reduced pressure (3–5 mmHg) followed by crystallization from ethanol .
Chemical Reactivity and Derivatives
10-Methoxy-10-oxodecanoic acid undergoes diverse transformations, making it a valuable synthetic intermediate:
Oxidation and Reduction
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Oxidation: Treatment with or oxidizes the ketone to a carboxylic acid, yielding decanedioic acid (sebacic acid).
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Reduction: Lithium aluminum hydride () reduces the ester to 10-hydroxydecanoic acid, a precursor for biodegradable polymers .
Substitution Reactions
The methoxy group participates in nucleophilic substitutions. For example, reaction with amines in the presence of yields amide derivatives, which are explored as drug candidates .
Table 2: Common Reactions and Products
Applications in Science and Industry
Polymer Science
10-Methoxy-10-oxodecanoic acid is a precursor for poly(glycerol sebacate) (PGS), a biodegradable elastomer used in tissue engineering. PGS synthesis involves polycondensation with glycerol, yielding materials with tunable mechanical properties . Recent advances include photocurable PGS-co-poly(ethylene glycol) methacrylates for 3D-printed scaffolds .
Pharmaceutical Intermediates
The compound serves as a building block for prodrugs and lipid-based drug delivery systems. Its ester group enhances lipophilicity, improving membrane permeability .
Industrial Uses
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Lubricants: Derivatives act as bio-based lubricants due to high thermal stability.
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Plasticizers: Incorporated into PVC to improve flexibility .
Biological Activity and Metabolic Pathways
In vitro studies suggest 10-Methoxy-10-oxodecanoic acid interacts with enzymes involved in fatty acid metabolism:
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Fatty Acid Synthase (FASN): Modulates lipid biosynthesis, potentially inhibiting cancer cell proliferation .
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Acyl-CoA Oxidase: Participates in β-oxidation, influencing energy metabolism .
Table 3: Enzymatic Interactions
Enzyme | Interaction Type | Biological Effect | Reference |
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FASN | Competitive inhibition | Reduced lipid synthesis | HMDB |
Acyl-CoA oxidase | Substrate binding | Enhanced β-oxidation | HMDB |
Comparison with Structural Analogues
Sebacic Acid vs. 10-Methoxy-10-oxodecanoic Acid
Property | Sebacic Acid | 10-Methoxy-10-oxodecanoic Acid |
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Functional Groups | Two carboxylic acids | Carboxylic acid, ester, ketone |
Reactivity | High acidity | Nucleophilic at ester group |
Applications | Nylon production | Drug delivery, polymers |
Methyl 10-Oxodecanoate
Recent Research and Future Directions
Recent studies focus on photocurable derivatives for 3D-printed biomedical devices. For example, methacrylated PGS exhibits rapid crosslinking under UV light, enabling patient-specific implants . Challenges remain in optimizing degradation rates and mechanical strength for clinical use.
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